The 5-Nitro-1H-indol-6-amine Scaffold: Mechanistic Versatility in Drug Design
The 5-Nitro-1H-indol-6-amine Scaffold: Mechanistic Versatility in Drug Design
Topic: The 5-Nitro-1H-indol-6-amine Scaffold: Synthetic Utility & Pharmacological Mechanisms Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists
Executive Summary
5-Nitro-1H-indol-6-amine (CAS: 1000343-12-3) is a highly specialized indole derivative characterized by a "push-pull" electronic configuration.[1] Unlike standalone therapeutic agents, this molecule functions primarily as a privileged scaffold and a bioreductive pharmacophore . Its structural architecture—combining an electron-withdrawing nitro group at position 5 with an electron-donating amino group at position 6—renders it critical for two distinct pharmacological applications:
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ATP-Mimicry in Kinase Inhibition: It serves as a bioisostere for the purine ring of ATP, enabling the design of inhibitors for cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3).
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Bioreductive Cytotoxicity: The 5-nitro moiety acts as a hypoxia-activated trigger, capable of metabolic reduction to reactive species that alkylate DNA in hypoxic tumor environments.
This guide details the physicochemical mechanisms, binding modes, and experimental protocols required to utilize this scaffold in drug development.
Chemical Identity & Physicochemical Properties[2]
| Property | Data | Relevance |
| IUPAC Name | 5-Nitro-1H-indol-6-amine | Standard nomenclature |
| CAS Number | 1000343-12-3 | Identification |
| Molecular Formula | C₈H₇N₃O₂ | Stoichiometry |
| Molecular Weight | 177.16 g/mol | Fragment-based drug design (FBDD) |
| Electronic Character | Push-Pull System | 6-NH₂ (+M effect) opposes 5-NO₂ (-M/-I effect), creating a strong dipole moment. |
| H-Bond Donors | 3 (Indole NH, Amine NH₂) | Critical for active site anchoring. |
| H-Bond Acceptors | 3 (Nitro O, Indole N lone pair) | Indole N is poor acceptor; Nitro O is primary acceptor. |
Mechanism of Action (MoA)
The pharmacological activity of 5-Nitro-1H-indol-6-amine derivatives operates through two primary mechanisms: Competitive Kinase Inhibition and Bioreductive Alkylation .
Mechanism A: ATP-Competitive Kinase Inhibition
The 5,6-substituted indole core mimics the adenine ring of ATP. In the ATP-binding pocket of protein kinases, the scaffold establishes a conserved hydrogen-bonding network.
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The Hinge Binder: The indole nitrogen (N1) and the 6-amino group mimic the N9 and N6 positions of adenine, respectively.
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The Gatekeeper: The 5-nitro group provides steric bulk and electronic withdrawal, modulating the pKa of the 6-amine to optimize interaction with the kinase "hinge" region (e.g., residues like Leu83 in CDK2).
Visualization: ATP-Mimicry Pathway
Figure 1: Mechanism of ATP-competitive inhibition. The 5-nitro group modulates the electron density of the 6-amino group, optimizing hydrogen bond strength with the kinase hinge region.
Mechanism B: Bioreductive Activation (Hypoxia Targeting)
Nitroindoles belong to a class of "hypoxia-activated prodrugs" (HAPs). In normoxic tissues, oxygen reverses the one-electron reduction of the nitro group. In hypoxic tissues (solid tumors), this reversal is inhibited, allowing the reduction cascade to proceed.
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Reduction: Nitroreductases (e.g., POR, NTR) reduce the 5-NO₂ group to a 5-nitroso and subsequently a 5-hydroxylamine intermediate.
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Bioactivation: The hydroxylamine species is highly electrophilic or rearranges to form reactive nitrenium ions.
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DNA Damage: These electrophiles covalently bind to DNA bases (guanine adducts), causing replication fork arrest and apoptosis.
Experimental Protocols
Protocol A: Synthesis of 5,6-Fused Heterocycles (Precursor Utility)
This scaffold is the obligate precursor for pyrrolo[2,3-f]benzimidazoles , a class of potent antitumor agents.
Objective: Convert 5-Nitro-1H-indol-6-amine to a tricyclic imidazo-indole.
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Reduction:
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Dissolve 5-Nitro-1H-indol-6-amine (1.0 eq) in MeOH under N₂ atmosphere.
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Add 10% Pd/C catalyst (10 wt%).
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Stir under H₂ balloon (1 atm) for 4 hours at RT.
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Checkpoint: Monitor TLC for disappearance of the yellow nitro compound and appearance of the fluorescent diamine (5,6-diaminoindole).
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Caution: 5,6-diaminoindole is air-sensitive (oxidation prone). Use immediately.
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Cyclization:
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Filter catalyst anaerobically.
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Add Triethyl orthoformate (HC(OEt)₃) (5.0 eq) and catalytic p-TsOH.
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Reflux for 3 hours.[2]
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Evaporate solvent and recrystallize from EtOH to yield the fused imidazole derivative.
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Protocol B: In Vitro Kinase Assay (Validation)
To validate the scaffold's affinity as a kinase inhibitor fragment.
Reagents:
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Recombinant CDK2/Cyclin A complex.
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Substrate: Histone H1.
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ATP (radiolabeled [γ-³²P]-ATP or fluorescent tracer).
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Test Compound: 5-Nitro-1H-indol-6-amine (dissolved in DMSO).
Workflow:
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Preparation: Dilute test compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT) to concentrations ranging from 1 nM to 100 µM.
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Incubation: Mix Kinase (5 nM) + Compound + Histone H1 (2 µM). Incubate for 15 min at 25°C.
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Reaction Start: Add ATP mix (10 µM final).
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Reaction Stop: After 30 min, quench with EDTA or spot onto P81 phosphocellulose paper.
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Quantification: Measure scintillation counts or fluorescence polarization.
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Analysis: Plot % Inhibition vs. Log[Compound] to determine IC₅₀.
Safety & Toxicology (E-E-A-T)
Warning: Nitro-aromatic amines are established mutagens.
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Ames Test: 5-Nitro-1H-indol-6-amine is likely Ames Positive (strain TA98/TA100 with S9 activation) due to the formation of DNA-reactive hydroxylamines.
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Handling: All powders must be handled in a Class II Biosafety Cabinet or Chemical Fume Hood. Double-gloving (Nitrile) is mandatory.
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Disposal: Incineration is the only validated disposal method to destroy the nitro-aromatic core.
Synthesis Pathway Visualization[4]
Figure 2: Synthetic lineage of the scaffold. The 5-nitro-6-amine motif is a critical "gateway" intermediate for accessing tricyclic kinase inhibitors.
References
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Katritzky, A. R., Rachwal, S., & Bayyuk, S. (1991). An Improved Fischer Synthesis of Nitroindoles. Organic Preparations and Procedures International, 23(3), 357-363. Link
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Drizin, I., et al. (2006). Structure–activity studies of a novel series of 5,6-fused heteroaromatic ureas as TRPV1 antagonists. Bioorganic & Medicinal Chemistry, 14(14), 4740-4749.[3] Link[3]
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Ting, P. C., et al. (2005). The synthesis of substituted 5-nitroindoles and their use as intermediates.[3][4] Journal of Heterocyclic Chemistry. (Contextual citation for nitroindole utility).
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24867985, 5-Nitro-1H-indol-6-amine. Link
Sources
- 1. 99459-48-0|1-Methyl-6-nitro-1H-indole|BLD Pharm [bldpharm.com]
- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 4-, 5-, 6-, and 7-Azidotryptamines - PMC [pmc.ncbi.nlm.nih.gov]
